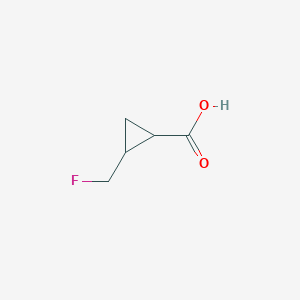

2-(Fluoromethyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13498075

Molecular Formula: C5H7FO2

Molecular Weight: 118.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7FO2 |

|---|---|

| Molecular Weight | 118.11 g/mol |

| IUPAC Name | 2-(fluoromethyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) |

| Standard InChI Key | UGMUWEAHMRSJRQ-UHFFFAOYSA-N |

| SMILES | C1C(C1C(=O)O)CF |

| Canonical SMILES | C1C(C1C(=O)O)CF |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, cis-2-(fluoromethyl)cyclopropane-1-carboxylic acid, specifies the relative stereochemistry of the fluoromethyl and carboxylic acid groups on the cyclopropane ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Chemsrc | |

| Molecular Weight | 118.11 g/mol | Chemsrc |

| CAS Number | 2351028-97-0 | Chemsrc |

| Boiling Point | Not Available | Chemsrc |

| Melting Point | Not Available | Chemsrc |

The absence of reported boiling and melting points suggests limited experimental data, likely due to the compound’s niche applications and recent emergence in synthetic literature .

Synthesis Methodologies

Patent-Route Synthesis (WO2018032796A1)

A 2017 patent details a scalable five-step synthesis (Figure 1):

Step 1: Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base (e.g., alkali metal hydroxides) yields a phenyl sulfide intermediate.

Step 2: Oxidation of the sulfide to a sulfone using Oxone (potassium peroxymonosulfate), avoiding hazardous reagents like mCPBA.

Step 3: Base-mediated elimination generates 1-fluoro-1-benzenesulfonylethylene.

Step 4: Cyclopropanation via [2+1] cycloaddition with ethyl diazoacetate, catalyzed by ruthenium complexes.

Step 5: Alkaline elimination of the sulfone group followed by acidification to afford the target carboxylic acid .

Alternative Cyclopropanation Strategies

Recent work by Aggarwal and Gaunt explores nitrogen ylide-mediated cyclopropanation (Eq 1):

where DABCO (1,4-diazabicyclo[2.2.2]octane) generates ylides from diazo compounds. While this method avoids transition metals, it requires stringent temperature control (-20°C) , complicating industrial scalability compared to the patent’s ruthenium-catalyzed approach .

Pharmaceutical Applications and Biological Relevance

Fluorine’s Role in Bioactivity

Fluorine’s electronegativity (3.98) and small atomic radius enhance drug membrane permeability and metabolic stability . In 9α-fluorocortisone, fluorine increased anti-inflammatory activity 15-fold versus hydrocortisone , illustrating its transformative impact. For 2-(fluoromethyl)cyclopropane-1-carboxylic acid, the cyclopropane ring imposes conformational rigidity, potentially optimizing target binding.

Future Directions and Research Gaps

Enantioselective Synthesis

Current methods produce racemic mixtures . Asymmetric catalysis using chiral ruthenium complexes or organocatalysts could yield enantiopure material, critical for chiral drug development.

In Vivo Pharmacokinetic Studies

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Radiolabeling () would enable PET imaging to track biodistribution.

Computational Modeling

Density functional theory (DFT) simulations could predict binding affinities for biological targets like fatty acid amide hydrolase (FAAH), where cyclopropane carboxylates show activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume